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An In-depth Technical Guide for Researchers and Scientists

Trimethylgallium (TMG or TMGa), with the chemical formula (CH₃)₃Ga, stands as a

cornerstone organometallic precursor in the field of Metal-Organic Chemical Vapor Deposition

(MOCVD). Its widespread adoption is primarily due to its high vapor pressure and high purity,

making it an essential component in the manufacturing of compound semiconductors. These

materials are critical for a range of high-performance electronic and optoelectronic devices,

including light-emitting diodes (LEDs), laser diodes, high-frequency transistors, and

concentrated photovoltaic cells.[1][2] This guide provides a comprehensive overview of the

chemistry, application, and handling of TMG in the context of MOCVD.

Chemical and Physical Properties of
Trimethylgallium
TMG is a clear, colorless liquid that is pyrophoric, meaning it ignites spontaneously in air.[1][3]

[4] It also reacts violently with water.[1][3][5] These properties necessitate stringent handling

and storage procedures under an inert atmosphere.[3][5] The key physical and chemical

properties of TMG are summarized in the table below for easy reference.
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Property Value

Chemical Formula C₃H₉Ga

Molecular Weight 114.8 g/mol

Appearance Clear, colorless liquid[1]

Density 1.151 g/cm³ at 20°C[1]

Melting Point -16 °C[1][4]

Boiling Point 56 °C[1][4]

Vapor Pressure 64.5 mmHg @ 0°C[5], 144.5 torr @ 15°C[1][4]

Solubility

Soluble in aromatic and saturated aliphatic and

cycloaliphatic hydrocarbons; reacts violently

with water[1][3]

Table 1: Key chemical and physical properties of Trimethylgallium.

Synthesis and Purification
The utility of TMG in semiconductor manufacturing is critically dependent on its purity. Even

trace impurities can significantly impact the electronic and optical properties of the grown

epitaxial layers.

Synthesis: Several methods exist for the synthesis of TMG. A common industrial method

involves the reaction of gallium trichloride with trimethylaluminium.[6] Another approach is the

use of a Grignard reagent, such as methylmagnesium bromide, reacting with gallium chloride in

a suitable solvent like diethyl ether.[6]

Purification: Standard distillation methods are often insufficient to achieve the "puratronic

grade" (typically 99.9999% or 6N purity) required for MOCVD applications.[7] Consequently,

adduct purification has become a major technique for obtaining high-purity TMG.[7] This

method involves reacting the crude TMG with a specific organic or inorganic compound to form

a stable, crystalline adduct. This adduct can be isolated, purified through recrystallization, and

then thermally decomposed under vacuum to release the ultra-pure TMG. For instance,

tetraethylene glycol dimethyl ether (TGDE) has been used to form an adduct with TMG, which
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upon decomposition at 120°C and 10kPa, yields TMG with 6N purity.[7] Another example is the

formation of a complex with potassium fluoride (KF), which decomposes at higher temperatures

(180-300°C) to yield TMG with less than 1 ppm of total impurities.[6]
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A simplified workflow for the synthesis and adduct purification of Trimethylgallium.
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Trimethylgallium in the MOCVD Process
MOCVD is a chemical vapor deposition technique used to grow high-quality crystalline thin

films. In this process, TMG serves as the gallium source, which is transported into a reactor

chamber via a carrier gas, typically hydrogen or nitrogen.[8]

Decomposition Chemistry: The thermal decomposition of TMG is a critical step in the MOCVD

process. At elevated temperatures (typically above 500°C), the Ga-C bonds in the TMG

molecule break, releasing methyl radicals and leaving gallium atoms to be incorporated into the

growing film.[9] The decomposition is understood to occur in a stepwise manner, with the

sequential loss of methyl groups. The first Ga-C bond is the strongest, with a bond energy of

approximately 59.5 kcal/mol.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.nouryon.com/globalassets/inriver/resources/pds-tmga-ssg-electronics-glo-en.pdf
https://www.openpr.com/news/4312543/trimethylgallium-tmg-market-report-by-key-players-types
https://www.depts.ttu.edu/ece/nanophotonics/mocvd_msdss/mocvd_tmg_epichem.pdf
https://www.ppmiglobal.com/website/product_detail.php?sn=16&kind=2
https://www.gelest.com/wp-content/uploads/OMGA079_TRIMETHYLGALLIUM_GHS-US_English-US.pdf
https://www.chm.bris.ac.uk/motm/trimethylgallium/trimethylgalliumjs.htm
https://journal.buct.edu.cn/EN/Y2014/V41/I2/19
https://journal.buct.edu.cn/EN/Y2014/V41/I2/19
https://www.researchgate.net/figure/Chemical-reaction-pathway-during-MOCVD-grown-GaN-M-metal-atom-C-carbon-N_fig1_322178080
https://mocvd-precursor-encyclopedia.de/435795577/435813155
https://mocvd-precursor-encyclopedia.de/435795577/435813155
https://www.benchchem.com/product/b075665#trimethylgallium-precursor-chemistry-for-mocvd
https://www.benchchem.com/product/b075665#trimethylgallium-precursor-chemistry-for-mocvd
https://www.benchchem.com/product/b075665#trimethylgallium-precursor-chemistry-for-mocvd
https://www.benchchem.com/product/b075665#trimethylgallium-precursor-chemistry-for-mocvd
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b075665?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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